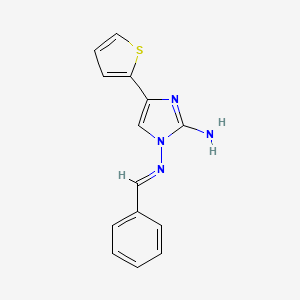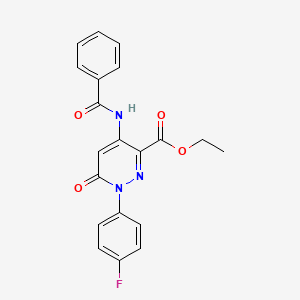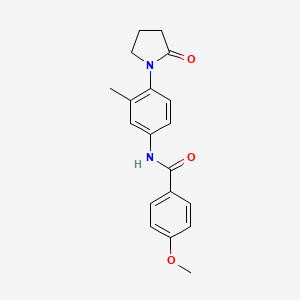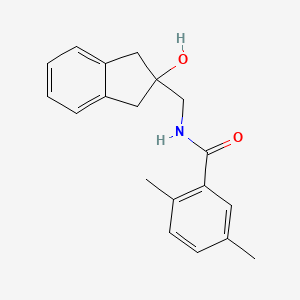
(3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N2O and its molecular weight is 363.28. The purity is usually 95%.
BenchChem offers high-quality (3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Medicinal Chemistry
This compound and its derivatives have been explored for their potential in medicinal chemistry, particularly as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines, closely related in structure, and evaluated their antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, Bonilla-Castañeda et al. (2022) synthesized a derivative involving furan-2-carboxamide, noting its potential therapeutic properties including anticancer, antibacterial, and antifungal activities (Bonilla-Castañeda, S. M., Villamizar-Mogotocoro, A.-F., & Kouznetsov, V., 2022).
Antimicrobial Activity of Derivatives
A significant body of research has focused on the antimicrobial properties of various derivatives of this compound. For example, Dodiya, Shihory, and Desai (2012) synthesized azetidinone derivatives and evaluated their effectiveness against bacteria and fungi, finding noteworthy antimicrobial activity (Dodiya, A., Shihory, N., & Desai, N., 2012). Hui et al. (2000) also synthesized heterocyclic systems containing bridged nitrogen atoms and reported their antibacterial activities (Hui, X.-P., Dong, H.-S., Xu, P.-F., Zhang, Z., Wang, Q., & Gong, Y., 2000).
Potential in Cancer Research
Additionally, this compound's derivatives have been examined for potential applications in cancer research. Harano et al. (2007) explored the dehydrative cyclization of certain derivatives and discussed their potential application in this field (Harano, K., Watanabe, A., Yamaguchi, K., Ito, F., & Yoshitake, Y., 2007).
Green Chemistry Synthesis
The synthesis methods of these compounds have also been a focus, particularly in the context of green chemistry. Salari, Hassanabadi, and Mosslemin (2017) reported a green and efficient method for synthesizing related derivatives, highlighting the importance of environmentally friendly synthesis techniques (Salari, M., Hassanabadi, A., & Mosslemin, M., 2017).
Propiedades
IUPAC Name |
(3-chlorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O.ClH/c20-17-7-3-6-15(10-17)19(23)22-12-18(13-22)21-9-8-14-4-1-2-5-16(14)11-21;/h1-7,10,18H,8-9,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSKPJRDDRYNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)


![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2501713.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)

![Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2501716.png)

amine](/img/structure/B2501719.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)
